3-Methyl-4-(1-naphthylmethoxy)aniline

Lipophilicity Drug Design Property Prediction

Researchers requiring a non-halogenated naphthyl-containing aniline building block often face limited availability of regioisomerically pure material. 3-Methyl-4-(1-naphthylmethoxy)aniline (CAS 946784-93-6) addresses this need with its defined 3-methyl-4-naphthylmethoxy substitution pattern. • Predicted clogP 5.05 & TPSA 35.25 Ų - enables precise logP modulation without halogens for CNS drug targets • Aniline pKa 4.69 - distinct reactivity vs. unsubstituted analog (pKa 4.60) for optimized amide/urea coupling • Min. 95% purity, in stock - immediate dispatch for fragment-based screening or materials science applications

Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
CAS No. 946784-93-6
Cat. No. B3173333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(1-naphthylmethoxy)aniline
CAS946784-93-6
Molecular FormulaC18H17NO
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)OCC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H17NO/c1-13-11-16(19)9-10-18(13)20-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-11H,12,19H2,1H3
InChIKeyARXQEEBHPXJTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-(1-naphthylmethoxy)aniline Overview


3-Methyl-4-(1-naphthylmethoxy)aniline (CAS 946784-93-6) is a substituted aniline derivative with the molecular formula C₁₈H₁₇NO and a molecular weight of 263.3 g/mol [1]. The compound features a 3-methyl substituent on the aniline ring and a 1-naphthylmethoxy group at the 4-position, making it a member of a class of naphthyl-containing aniline building blocks [1]. It is primarily available from specialty chemical suppliers for research purposes and is not intended for diagnostic or therapeutic use .

Building Block Substituted aniline with distinct 3-methyl, 4-naphthylmethoxy pattern
Use Context Research-grade synthetic intermediate, not for diagnostic or therapeutic use
Selection Logic Unique electronic/steric profile for medchem or materials chemistry exploration

Substitution Risks for 3-Methyl-4-(1-naphthylmethoxy)aniline


A comprehensive search of primary research literature, patents, and authoritative databases reveals a critical lack of publicly available quantitative, comparative data for 3-Methyl-4-(1-naphthylmethoxy)aniline [1]. While it is commercially available as a specialized building block, no direct head-to-head studies or cross-study comparable data were found that differentiate it from its closest structural analogs (e.g., 4-Methyl-2-(1-naphthylmethoxy)aniline, 3-Chloro-4-(1-naphthylmethoxy)aniline, or 4-(1-Naphthylmethoxy)aniline). Consequently, any substitution with a generic or closely related analog cannot be guided by verifiable, quantitative evidence and must be approached with extreme caution, as the specific substitution pattern (3-methyl, 4-naphthylmethoxy) is likely to impart unique electronic and steric properties that are uncharacterized in the public domain [2]. Therefore, for applications requiring reproducible, documented outcomes, the specific CAS number should be prioritized over in-class alternatives until further evidence emerges.

No head-to-head data

Publicly available comparative evidence against close analogs is absent; substitution with generic naphthylmethoxy anilines is not data-guided.

Uncharacterized electronic/steric impact

The specific 3-methyl substitution pattern may impart unique properties that analogs cannot replicate; outcomes may shift.

CAS-specific reproducibility

For documented, reproducible results, the exact CAS 946784-93-6 should be prioritized over in-class alternatives until further evidence emerges.

Quantitative Evidence for 3-Methyl-4-(1-naphthylmethoxy)aniline


Predicted Lipophilicity (clogP) Comparison

Lipophilicity, a critical parameter influencing membrane permeability and solubility, was computationally predicted for the target compound and its closest analogs. 3-Methyl-4-(1-naphthylmethoxy)aniline exhibits a predicted clogP of 5.05, which is higher than the unsubstituted 4-(1-naphthylmethoxy)aniline (clogP = 4.09) and lower than the more lipophilic 3-chloro analog (clogP = 5.36) [1][2]. This positions the 3-methyl derivative as an intermediate lipophilicity option within this series.

Predicted clogP
Class-level inference
5.05
vs. unsubstituted: 4.09 vs. 3-Cl analog: 5.36
Intermediate lipophilicity within the series
Data to verify; computed prediction
Lipophilicity Drug Design Property Prediction

Basicity Modulation by 3-Methyl Substitution

The basicity of the aniline nitrogen, as indicated by its pKa, influences its reactivity in amide bond formation and other coupling reactions. The predicted pKa for the conjugate acid of 3-Methyl-4-(1-naphthylmethoxy)aniline is 4.69, which is slightly more basic than the unsubstituted 4-(1-naphthylmethoxy)aniline (pKa = 4.60) but less basic than the 4-methyl-2-(1-naphthylmethoxy)aniline regioisomer (pKa = 4.82) [1][2]. This suggests a subtle but quantifiable difference in nucleophilicity.

Predicted pKa
Class-level inference
4.69
vs. unsubstituted: 4.60 vs. 4-Me regioisomer: 4.82
Slightly higher basicity than unsubstituted analog
Predicted, may affect amide coupling
Basicity Reactivity Synthetic Chemistry

TPSA Analysis for Membrane Permeability

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting passive membrane permeability. The TPSA for 3-Methyl-4-(1-naphthylmethoxy)aniline is calculated to be 35.25 Ų, which is identical to its regioisomer 4-Methyl-2-(1-naphthylmethoxy)aniline but lower than the more polar 3-fluoro analog (TPSA = 35.25 Ų vs. 44.46 Ų) [1][2]. This indicates that the 3-methyl derivative and its 4-methyl regioisomer share a similar, favorable profile for crossing biological membranes.

TPSA
Class-level inference
35.25 Ų
vs. 4-Me regioisomer: 35.25 Ų vs. 3-F analog: 44.46 Ų
Favorable predicted permeability profile
Computed; lower TPSA than fluoro analog
ADME Permeability Drug Design

Application Scenarios for 3-Methyl-4-(1-naphthylmethoxy)aniline


ADME Property Tuning in Lead Optimization

Based on its predicted lipophilicity (clogP = 5.05) and TPSA (35.25 Ų), 3-Methyl-4-(1-naphthylmethoxy)aniline is a strategic building block for medicinal chemists seeking to fine-tune the ADME profile of a lead series. Its intermediate clogP value, situated between less and more lipophilic analogs, allows for precise modulation of logP without introducing halogens. Its favorable TPSA suggests potential for good passive membrane permeability, making it a candidate for CNS or intracellular drug targets [1].

Synthesis of Amide and Urea Derivatives

The predicted pKa of 4.69 for its aniline nitrogen suggests a specific reactivity profile. This quantitative difference in basicity compared to other naphthylmethoxy-aniline regioisomers (e.g., pKa 4.60 for the unsubstituted analog) can be leveraged to optimize reaction conditions for amide or urea bond formation. This is particularly relevant in the synthesis of kinase inhibitors or other bioactive molecules where the aniline moiety is a key pharmacophore [2].

Hole-Transport Materials for Organic Electronics

Aniline derivatives with extended aromatic systems, such as the naphthylmethoxy group, are frequently explored as hole-transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. While no direct device data is available for this specific compound, its predicted electronic properties and lipophilicity profile may be of interest to materials scientists designing new charge-transport layers. The 3-methyl substitution pattern may impart favorable solubility and film-forming properties compared to unsubstituted analogs, a hypothesis that warrants experimental validation [3].

Non-Halogenated Alternative in Fragment-Based Discovery

For fragment-based screening libraries, 3-Methyl-4-(1-naphthylmethoxy)aniline offers a non-halogenated alternative to the more common 3-chloro analog. The replacement of a chlorine atom with a methyl group significantly alters the molecule's electronic distribution and lipophilicity (clogP 5.05 vs. 5.36), providing a distinct chemical space to explore. This can be a critical differentiator when seeking to avoid the metabolic liabilities or toxicity concerns sometimes associated with halogenated aromatic compounds [4].

Application
Selection Property
Validation Focus
ADME lead optimization
Intermediate clogP and favorable TPSA profile
LogP modulation and permeability assay
Amide/urea derivative synthesis
Predicted pKa for reactivity control
Coupling condition optimization
Organic electronics materials
Extended naphthyl aromatic system
Hole-transport and film property testing
Non-halogenated fragment library
Methyl-for-chloro substitution profile
Avoid halogen-related metabolic liabilities

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